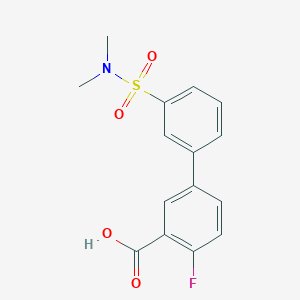
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% (3-DMF-4-FBA) is an important organic compound used in a variety of scientific research applications. It is a small molecule with a molecular weight of 279.3 g/mol and a melting point of 183-185 °C. 3-DMF-4-FBA has been used in the synthesis of many compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of other organic compounds, such as dyes and pigments. 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has also been studied for its ability to inhibit the growth of certain bacteria, as well as its potential use as an insecticide.
Wirkmechanismus
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is not well understood. However, it is believed that it acts by inhibiting the growth of certain bacteria, and by inhibiting the activity of certain enzymes. It is also believed to act as a chelating agent, which means that it binds to metals and other ions, preventing them from binding to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria, as well as the activity of certain enzymes. It has also been shown to act as an antioxidant, which means it can help protect cells from damage caused by free radicals. In addition, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been shown to bind to certain metals and other ions, preventing them from binding to other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% in lab experiments is that it is relatively easy to synthesize. It is also relatively inexpensive to purchase, and it is stable in a variety of solvents. However, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to predict its effects.
Zukünftige Richtungen
The potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential use as an insecticide. In addition, research into its potential use as an antioxidant and chelating agent could be beneficial. Finally, further research into its synthesis method could lead to more efficient and cost-effective ways of producing the compound.
Synthesemethoden
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is synthesized from 4-fluorobenzoic acid and 3-dimethylsulfamoylphenylmagnesium chloride. This reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a base, such as potassium carbonate. The reaction proceeds in two steps: first, the 4-fluorobenzoic acid is reacted with 3-dimethylsulfamoylphenylmagnesium chloride to form the desired product, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%. The second step involves the removal of the solvent and base from the reaction mixture, resulting in a pure sample of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%.
Eigenschaften
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-9-11(15(18)19)6-7-14(13)16/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYVGKIDGOXIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














